Cryptoxanthin, (+/-)-

Bioavailability Pharmacokinetics Provitamin A

Cryptoxanthin, (+/-)- (β-cryptoxanthin) is a monohydroxylated xanthophyll carotenoid and provitamin A compound. It is structurally distinguished from β-carotene by the presence of a single hydroxyl group on one β-ionone ring, which confers greater polarity and influences its antioxidant behavior, bioavailability, and tissue distribution.

Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
CAS No. 35454-73-0
Cat. No. B12291094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptoxanthin, (+/-)-
CAS35454-73-0
Molecular FormulaC40H56O
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
InChIKeyDMASLKHVQRHNES-QQGJMDNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptoxanthin, (+/-)- (CAS 35454-73-0) Procurement Guide: Evidence-Based Differentiation for Scientific and Industrial Sourcing


Cryptoxanthin, (+/-)- (β-cryptoxanthin) is a monohydroxylated xanthophyll carotenoid and provitamin A compound [1]. It is structurally distinguished from β-carotene by the presence of a single hydroxyl group on one β-ionone ring, which confers greater polarity and influences its antioxidant behavior, bioavailability, and tissue distribution [2]. Unlike lutein and zeaxanthin, β-cryptoxanthin retains provitamin A activity, cleaving to one molecule of retinal [1]. Its primary dietary sources are citrus fruits, papaya, and red peppers, and it is isolated for research and nutraceutical applications as a yellow-orange crystalline solid.

Cryptoxanthin, (+/-)- (CAS 35454-73-0): Why Generic Carotenoid Substitution Is Scientifically Unsound


Treating β-cryptoxanthin as interchangeable with other provitamin A carotenoids (β-carotene, α-carotene) or xanthophylls (lutein, zeaxanthin) ignores critical structural, pharmacokinetic, and functional distinctions. β-Cryptoxanthin exhibits 686% higher apparent bioavailability than β-carotene from comparable dietary intakes, a magnitude that cannot be extrapolated from other carotenoids [1]. In bone biology, β-cryptoxanthin uniquely stimulates osteoblastic bone formation while inhibiting osteoclastic resorption—a dual anabolic/anti-resorptive profile not observed with lutein, lycopene, or β-carotene at equivalent concentrations [2]. Furthermore, pooled epidemiological data demonstrate that β-cryptoxanthin intake is inversely associated with lung cancer risk (RR = 0.76), whereas β-carotene shows no association (RR = 0.98), underscoring that even structurally similar provitamin A carotenoids cannot be functionally substituted [3]. These quantitative divergences demand compound-specific selection rather than class-based procurement.

Cryptoxanthin, (+/-)- (CAS 35454-73-0): Quantitative Differentiation Evidence Against Closest Carotenoid Analogs


686% Higher Apparent Bioavailability vs. β-Carotene in Human Dietary Studies

β-Cryptoxanthin demonstrates vastly superior apparent bioavailability compared to β-carotene. In a multi-study analysis of 633 normolipemic subjects across five European countries, eating comparable amounts of β-cryptoxanthin and β-carotene foods resulted in 686% higher β-cryptoxanthin blood concentrations (95% CI 556–1016%) [1]. This was calculated as the ratio of serum concentration to dietary intake, normalized against β-carotene as the reference. The difference is attributed to β-cryptoxanthin's monohydroxylated structure, which enhances micellar incorporation and intestinal absorption relative to the non-polar β-carotene [1]. In a separate study, β-cryptoxanthin from papaya was 2.9 times more bioavailable than β-carotene from the same fruit matrix [2].

Bioavailability Pharmacokinetics Provitamin A

Unique Dual Anabolic/Anti-Resorptive Bone Effect Not Shared by Lutein or Lycopene

In a direct in vitro comparison of carotenoid effects on rat femoral bone tissue, β-cryptoxanthin (10⁻⁷–10⁻⁶ M) caused a significant increase in both calcium content and alkaline phosphatase (ALP) activity in femoral-diaphyseal and femoral-metaphyseal tissues [1]. In contrast, lutein (10⁻⁸–10⁻⁶ M) had no effect on calcium content or diaphyseal ALP activity, and at 10⁻⁷–10⁻⁶ M significantly decreased metaphyseal ALP activity [1]. Lycopene (10⁻⁸–10⁻⁶ M) and β-carotene (10⁻⁷–10⁻⁵ M) showed no significant effect on either calcium content or ALP activity [1]. β-Cryptoxanthin also stimulates osteoblastic cell differentiation and mineralization in MC3T3-E1 cells, enhancing Runx2 and α1(I) collagen mRNA expression, while inhibiting osteoclast-like cell formation in mouse marrow culture [2]. This dual mechanism—stimulating bone formation and inhibiting bone resorption—is not replicated by any other tested carotenoid.

Bone biology Osteoporosis Osteoblast differentiation

Inverse Association with Lung Cancer Risk (RR 0.76) vs. Null Association for β-Carotene (RR 0.98)

In a pooled analysis of seven prospective cohort studies including 399,765 participants and 3,155 incident lung cancer cases, β-cryptoxanthin intake was inversely associated with lung cancer risk (RR = 0.76; 95% CI 0.67–0.86; highest vs. lowest quintile) [1]. In the same analysis, β-carotene intake showed no association (RR = 0.98; 95% CI 0.87–1.11), and α-carotene, lutein/zeaxanthin, and lycopene also had RRs close to unity [1]. These results persisted after adjustment for vitamin C, folate, other carotenoids, and multivitamin use, and were similar across never, past, and current smokers [1]. In a nested case-control study from the Japan Collaborative Cohort, serum β-cryptoxanthin was also inversely associated with lung cancer mortality, whereas β-carotene showed a weaker or non-significant association [2]. Mechanistic studies indicate that β-cryptoxanthin downregulates nicotinic acetylcholine receptor α7 (α7-nAChR) signaling, a pathway not modulated by β-carotene, providing a molecular basis for the differential epidemiological findings [3].

Cancer epidemiology Lung cancer chemoprevention Risk ratio

Antioxidant Activity Ranking: β-Cryptoxanthin Outperforms β-Carotene in Both TEAC and FRAP Assays

In a systematic structure–response study of micellized carotenoid fractions after in vitro digestion, antioxidant activity ranked as: rubixanthin ≥ lycopene > β-cryptoxanthin > γ-carotene > β-carotene for both TEAC and FRAP assays [1]. β-Cryptoxanthin's superior antioxidant capacity relative to β-carotene and γ-carotene is attributed to its monohydroxylated β-end group, which enhances radical-scavenging activity compared to the unsubstituted β-ionone rings of β-carotene [1]. A negative linear correlation between bioaccessibility and antioxidant activity was observed (FRAP R² = 0.7395; TEAC R² = 0.9125), indicating that carotenoids with higher antioxidant activity, including β-cryptoxanthin, tend to have lower bioaccessibility in this in vitro model [1]. The bioaccessibility of β-cryptoxanthin was 28.8%, compared to 35.7% for β-carotene and 28.6% for lycopene [1]. Esterified β-cryptoxanthin has also been shown to possess antioxidant activity of 7.3 mol α-tocopherol/mol in lipophilic TEAC and FRAP assays [2].

Antioxidant capacity Structure–activity relationship In vitro digestion model

Prostate Cancer Risk Reduction (OR 0.51) in Highest vs. Lowest Tertile of Intake

In a case-control study comparing 382 controls and 478 prostate cancer cases (373 incident, 105 prevalent), reduced prostate cancer risk was associated with the highest tertile of cryptoxanthin intake (OR = 0.51; 95% CI 0.35–0.75), with significant linear trend [1]. This inverse association was stronger than that observed for other dietary factors in the same study, including fiber (OR = 0.56), vitamin C (OR = 0.60), and total fruit/fruit juice intake (OR = 0.46) [1]. The protective association of cryptoxanthin was observed among Caucasian participants, with incident cases reporting significantly lower cryptoxanthin intake than controls [1]. However, evidence for β-cryptoxanthin in prostate cancer is not entirely consistent: a Netherlands cohort study reported a positive association, and plasma carotenoid studies in breast cancer have generally not found significant associations for β-cryptoxanthin specifically [2]. This cancer site-specificity contrasts with lycopene, which has been most consistently associated with prostate cancer risk reduction, and with β-carotene, which has shown protective associations for breast cancer.

Prostate cancer Chemoprevention Dietary carotenoids

Cryptoxanthin, (+/-)- (CAS 35454-73-0): High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Bone Health and Osteoporosis Research: Osteoblast/Osteoclast Dual Modulation Studies

β-Cryptoxanthin is the only carotenoid with reproducible in vitro evidence of concurrent osteoblast stimulation (increased calcium content and alkaline phosphatase activity) and osteoclast inhibition. Researchers investigating bone anabolic agents should select β-cryptoxanthin over lutein, lycopene, or β-carotene, as these comparators show either no effect or inhibitory effects on bone formation markers at equivalent concentrations (10⁻⁸–10⁻⁶ M) [1]. The compound's ability to enhance TGF-β1-induced SMAD activation in MC3T3 preosteoblasts provides a molecular mechanism consistent with the observed anabolic effects [2]. For in vivo bone loss prevention studies, oral β-cryptoxanthin administration has demonstrated protective effects in ovariectomized and streptozotocin-diabetic rat models [1].

High-Bioavailability Provitamin A Formulation Development

β-Cryptoxanthin's 686% higher apparent bioavailability relative to β-carotene (95% CI 556–1016%) [1] makes it a superior candidate for provitamin A supplement or food fortification applications where maximizing systemic retinoid delivery per unit dose is critical. The monohydroxylated structure enhances micellar incorporation, driving this bioavailability advantage. Product developers should note that β-cryptoxanthin-rich foods (citrus, papaya) deliver substantially more bioavailable provitamin A than predicted by their β-carotene equivalent content, supporting the use of β-cryptoxanthin-enriched extracts or purified compound in formulations targeting vitamin A status improvement [1].

Lung Cancer Chemoprevention Research: α7-nAChR Pathway Targeting

β-Cryptoxanthin is the only provitamin A carotenoid with both consistent epidemiological evidence for lung cancer risk reduction (pooled RR = 0.76 across seven cohorts) [1] and a specific molecular mechanism involving downregulation of nicotinic acetylcholine receptor α7 (α7-nAChR) signaling [2]. This distinguishes it from β-carotene, which showed no association with lung cancer risk in the same pooled analysis (RR = 0.98) and has been associated with increased lung cancer risk in high-dose supplement trials among smokers [1]. Researchers investigating nicotine-driven lung tumorigenesis should prioritize β-cryptoxanthin over β-carotene as the mechanistic probe of choice.

Antioxidant-Enriched Emulsified Food or Cosmetic Systems

In lipid-based or emulsified delivery systems, β-cryptoxanthin offers measurably higher antioxidant activity per molecule than β-carotene or γ-carotene, as demonstrated in both TEAC and FRAP assays of micellized carotenoid fractions [1]. This structure-driven advantage—arising from the monohydroxylated β-end group—makes β-cryptoxanthin a more efficient radical-scavenging ingredient than the more common and less expensive β-carotene when antioxidant performance is the primary formulation criterion. The trade-off between higher antioxidant activity and slightly lower bioaccessibility (28.8% vs. 35.7% for β-carotene) should be considered when designing delivery systems [1].

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